REACTION_CXSMILES
|
Cl.Cl.[CH:3]([NH:6][CH:7]([CH3:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][N:10]=1)([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+]>O>[CH:3]([NH:6][CH:7]([CH3:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][N:10]=1)([CH3:5])[CH3:4] |f:0.1.2,3.4|
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Name
|
2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C)(C)NC(CC1=NC=C(C=C1)O)C
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Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the suspension evaporated
|
Type
|
CUSTOM
|
Details
|
is suspended in 453 ml of anhydrous ethanol at 60°
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the residue washed 3 times with 150 ml of anhydrous ethanol each and the combined filtrates
|
Type
|
CUSTOM
|
Details
|
are evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(CC1=NC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |